(2R)-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid
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Overview
Description
(2R)-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid is a compound used primarily in peptide synthesis. It serves as a protecting group for amino acids, which is crucial in preventing unwanted reactions during the synthesis process. This compound is particularly valuable in the field of organic chemistry and biochemistry for its role in the synthesis of complex peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid typically involves the protection of the amino and carboxyl groups of glutamic acid. The process begins with the protection of the alpha-amino group using a benzyloxycarbonyl (Cbz) group. The gamma-carboxyl group is then protected using a di-t-butyl ester. The reaction conditions often involve the use of solvents like dichloromethane and reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2R)-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Deprotection: The benzyloxycarbonyl group can be removed using hydrogenation or acidic conditions, while the di-t-butyl ester groups can be cleaved using trifluoroacetic acid (TFA).
Common Reagents and Conditions
Hydrogenation: Palladium on carbon (Pd/C) is commonly used as a catalyst for the hydrogenation of the benzyloxycarbonyl group.
Acidic Conditions: Trifluoroacetic acid (TFA) is used to remove the di-t-butyl ester groups.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid derivatives, which can then be used in further peptide synthesis or other biochemical applications .
Scientific Research Applications
(2R)-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid has several scientific research applications:
Peptide Synthesis: It is widely used in the synthesis of peptides and proteins, serving as a protecting group for amino acids.
Biochemistry: The compound is used in the study of enzyme-substrate interactions and protein folding.
Medicinal Chemistry: It is employed in the development of peptide-based drugs and therapeutic agents.
Industrial Applications: The compound is used in the production of synthetic peptides for research and pharmaceutical purposes
Mechanism of Action
The primary mechanism of action of (2R)-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid involves the protection of reactive functional groups in amino acids. By masking these groups, the compound prevents unwanted side reactions during peptide synthesis. The benzyloxycarbonyl group protects the alpha-amino group, while the di-t-butyl ester groups protect the gamma-carboxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of peptides .
Comparison with Similar Compounds
Similar Compounds
N-alpha-Benzyloxycarbonyl-L-lysine Thiobenzyl Ester: Similar in function as a protecting group for amino acids.
N-alpha-Benzyloxycarbonyl-D-alanine p-nitrophenyl ester: Another protecting group used in peptide synthesis.
Uniqueness
(2R)-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid is unique due to its dual protection of both the alpha-amino and gamma-carboxyl groups. This dual protection is particularly useful in the synthesis of peptides that require selective deprotection steps to achieve the desired sequence and structure .
Properties
IUPAC Name |
(2R)-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO8/c1-21(2,3)30-18(26)15(19(27)31-22(4,5)6)12-16(17(24)25)23-20(28)29-13-14-10-8-7-9-11-14/h7-11,15-16H,12-13H2,1-6H3,(H,23,28)(H,24,25)/t16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRFPOKYPNCYJU-MRXNPFEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(C(=O)O)NC(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C(C[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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